![molecular formula C13H16Cl2N2O2 B5548170 1-[(2,4-dichlorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5548170.png)

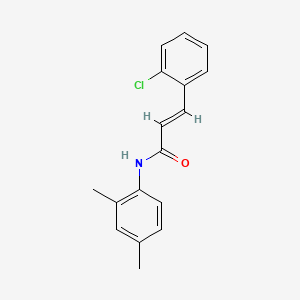

1-[(2,4-dichlorophenoxy)acetyl]-4-methylpiperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Global Trends in 2,4-D Herbicide Toxicity Studies

A scientometric review highlighted the rapid advancement in the toxicology and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a compound related to 1-[(2,4-dichlorophenoxy)acetyl]-4-methylpiperazine. The review provided insights into the development of the field, with the USA, Canada, and China being the most active contributors. Research trends focus on occupational risk, neurotoxicity, resistance, tolerance to herbicides, and effects on non-target species, especially in aquatic environments. Future studies are expected to concentrate on molecular biology, especially gene expression, exposure assessment in humans or vertebrate bioindicators, and pesticide degradation (Zuanazzi, Ghisi, & Oliveira, 2020).

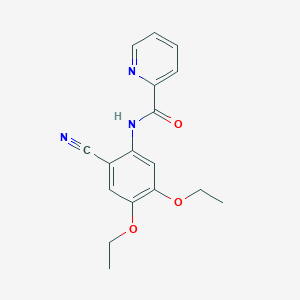

Optimization of Src Kinase Inhibitors

Research on 4-phenylamino-3-quinolinecarbonitriles, structurally similar to the subject compound, led to the development of potent inhibitors of Src kinase activity. These compounds were optimized for increased inhibition of Src kinase activity and Src-mediated cell proliferation, demonstrating the potential for therapeutic applications in cancer treatment (Boschelli et al., 2001).

Biodegradation of Herbicides

A study on the aerobic biodegradation of atrazine and 2,4-dichlorophenoxy acetic acid (2,4-D) by mixed cultures revealed slow removal rates for atrazine but high removal rates for 2,4-D, highlighting the persistence of atrazine compared to 2,4-D. The microbial population was predominantly Pseudomonas when treating atrazine and Rhodococcus for 2,4-D, indicating differences in microbial degradation pathways (Carboneras, Villaseñor, & Fernández‐Morales, 2017).

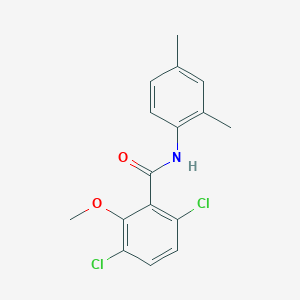

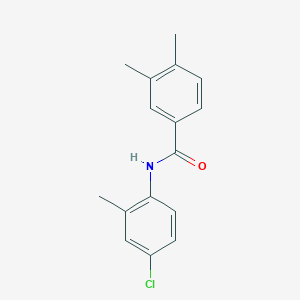

Synthesis of Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide was investigated for their lipase and α-glucosidase inhibition. Some synthesized compounds showed significant anti-lipase and anti-α-glucosidase activities, suggesting potential applications in treating diseases related to these enzymes (Bekircan, Ülker, & Menteşe, 2015).

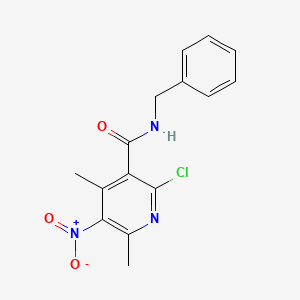

Metabolism Study of Anticancer Compound

A study on the metabolism of 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3- diphenylpropyl ester hydrochloride (TM208) in rat bile by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry identified several metabolites. This research provides valuable insights into the metabolic pathways of TM208, a compound with significant anticancer activity and low toxicity (Jiang et al., 2007).

Safety and Hazards

特性

IUPAC Name |

2-(2,4-dichlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2N2O2/c1-16-4-6-17(7-5-16)13(18)9-19-12-3-2-10(14)8-11(12)15/h2-3,8H,4-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWGMSUHJKKATQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)COC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5548091.png)

![N-(3-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5548099.png)

![1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole](/img/structure/B5548137.png)

![1-(3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5548145.png)

![3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide](/img/structure/B5548157.png)